molecular formula C39H54N6O8S B1662469 Saquinavir mesylate CAS No. 149845-06-7

Saquinavir mesylate

Katalognummer B1662469
CAS-Nummer: 149845-06-7
Molekulargewicht: 766.9 g/mol
InChI-Schlüssel: IRHXGOXEBNJUSN-YOXDLBRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saquinavir mesylate, sold under the brand names Invirase and Fortovase, is an antiretroviral medication used in combination with other medications to treat or prevent HIV/AIDS . It is typically used with ritonavir or lopinavir/ritonavir to increase its effect . It is in the protease inhibitor class and works by blocking the HIV protease .


Synthesis Analysis

A study found that a new salt consisting of Saquinavir Mesylate (SQVM) and sodium decyl sulfate (SDS) was crystallized during a dissolution test . The crystallographic structures of the new salt and the SQVM were compared . The solid form obtained was characterized by a structural analysis through X-ray single crystal and powder diffraction .


Molecular Structure Analysis

The crystal structure of Saquinavir Mesylate was elucidated through a crystallographic analysis . The anionic part of SDS interacts with the cationic segment of SQVM to obtain a new salt designated as SQV-DS, which precipitates . The main difference between the two structures occurs in the c-axis expansion .


Chemical Reactions Analysis

The interaction of Saquinavir Mesylate with sodium decyl sulfate (SDS) medium during a dissolution test led to the formation of a new salt . This suggests that Saquinavir Mesylate can undergo chemical reactions under certain conditions .


Physical And Chemical Properties Analysis

Saquinavir mesylate is a peptidomimetic hydroxyethylamine inhibitor used in antiretroviral therapy . It inhibits both HIV-1 and HIV-2 proteases .

Wissenschaftliche Forschungsanwendungen

HIV Treatment

Methods of Application: Saquinavir Mesylate is administered orally as part of a cocktail of drugs used to treat HIV .

Results/Outcomes: The use of Saquinavir Mesylate in combination with other antiretroviral drugs has been shown to reduce viral load and increase CD4 cell counts in the treatment of HIV .

Intranasal Delivery for Central Nervous System

Methods of Application: The Box–Behnken design was applied to study the effect of monoolein, Poloxamer 407, and polyvinyl alcohol as independent factors and the particle size, entrapment efficiency, gelation temperature, and stability index as responses . The optimized cubosomes were evaluated using transmission electron microscopy, ex vivo permeation, and in vivo pharmacokinetics .

Results/Outcomes: The relative bioavailability for the intranasal optimized formula was approximately 12-fold higher when compared with oral aqueous suspension and 2.5-fold greater when compared to the intranasal aqueous suspension of saquinavir .

Anti-Cancer Agent

Methods of Application

Cell Signaling and Immunology Studies

Methods of Application

Antiretroviral Therapy

Methods of Application: It is taken by mouth . The current indications require the co-administration of ritonavir - a potent enzyme inhibitor - that increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving antiviral activity .

Results/Outcomes: It works by blocking the protease enzyme, disrupting the virus’s ability to replicate, and reducing the viral load . This helps control HIV infection and is part of a comprehensive antiretroviral approach .

Safety And Hazards

Saquinavir mesylate may cause serious side effects including heart rhythm problems, high blood sugar, and liver problems . It may also cause nausea, vomiting, diarrhea, stomach pain, and changes in the shape or location of body fat . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Zukünftige Richtungen

Saquinavir mesylate has shown promise in silico and in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro) . It has also shown effects in vitro and in vivo in several types of cancer, demonstrating cytotoxicity, apoptosis, inhibition of cell invasion, and improvement of radiosensibility of cancer cells . This suggests potential future directions for the repurposing of Saquinavir mesylate for COVID-19 and cancer treatment .

Eigenschaften

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHXGOXEBNJUSN-YOXDLBRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127779-20-8 (Parent)
Record name Saquinavir mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023835
Record name Saquinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saquinavir mesylate

CAS RN

149845-06-7
Record name Saquinavir mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149845-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saquinavir mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saquinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAQUINAVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Saquinavir mesylate
Reactant of Route 2
Reactant of Route 2
Saquinavir mesylate
Reactant of Route 3
Reactant of Route 3
Saquinavir mesylate
Reactant of Route 4
Reactant of Route 4
Saquinavir mesylate
Reactant of Route 5
Saquinavir mesylate
Reactant of Route 6
Reactant of Route 6
Saquinavir mesylate

Citations

For This Compound
1,420
Citations
HS Mahajan, MS Mahajan, PP Nerkar, A Agrawal - Drug delivery, 2014 - Taylor & Francis
… The aim of this study was to develop intranasal nanoemulsion (NE) for enhanced bioavailability and CNS targeting of saquinavir mesylate (SQVM). SQVM is a protease inhibitor which …
Number of citations: 202 www.tandfonline.com
ML Branham, T Moyo, T Govender - European journal of pharmaceutics and …, 2012 - Elsevier
… The solubility of saquinavir mesylate was evaluated in simulated saliva before and after … Results of this study indicate that the milling of saquinavir mesylate produces nanoporous …
Number of citations: 66 www.sciencedirect.com
Z Elvira - Arzneimittelforschung, 2011 - thieme-connect.com
Saquinavir (SAQ) mesylate (CAS 149845-06-7) is a potent inhibitor of the HIV-1 protease indicated in combination with other antiretrovirals for the management of HIV-1 infection. The …
Number of citations: 2 www.thieme-connect.com
M Bickel, A Bodtländer, GK Knecht… - Journal of …, 2009 - academic.oup.com
… Once the new saquinavir mesylate formulation with 500 mg strength per pill was approved in … of a once-daily regimen of 2000 mg saquinavir mesylate boosted with 100 mg ritonavir. …
Number of citations: 3 academic.oup.com
GE Chittick, J Zong, MR Blum, JJ Sorbel… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… DF and ritonavir-boosted saquinavir mesylate would alter the steady-state … saquinavir mesylate and the effects of a single dose of ritonavir-boosted or unboosted saquinavir mesylate on …
Number of citations: 52 journals.asm.org
KM Hosny - International journal of nanomedicine, 2020 - Taylor & Francis
… thermogelling dispersion of saquinavir mesylate for central nervous system delivery. … Saquinavir mesylate (SQ) is an antiviral agent acting by the mechanism of protease inhibition. SQ …
Number of citations: 23 www.tandfonline.com
KM Hosny, AH Hassan - International journal of pharmaceutics, 2014 - Elsevier
Saquinavir mesylate (SM) is a protease inhibitor with activity against human immunodeficiency virus type 1 (HIV-1) and is available in tablet form, which has three major problems. First, …
Number of citations: 61 www.sciencedirect.com
H Knechten, T Lutz, P Pulik, T Martin… - Archives of Drug …, 2010 - Wiley Online Library
Objective. To evaluate the safety, tolerability, and efficacy of ritonavir‐boosted saquinavir 1000/100 mg twice daily administered as a 500 mg film‐coated tablet in HIV‐1‐infected patients…
Number of citations: 4 onlinelibrary.wiley.com
H Roy, CK Brahma, R Kumar, S Nandi - Drug Invention Today, 2013 - Elsevier
… Saquinavir mesylate (N-tert-butyl-decahydro-2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(… The usual dose of saquinavir mesylate is 1000 mg twice daily (with no additional ritonavir/Lopinavir), …
Number of citations: 14 www.sciencedirect.com
HS Mahajan, MH Pingale, KM Agrawal - Journal of Inclusion Phenomena …, 2013 - Springer
… of saquinavir mesylate to improve the aqueous solubility and dissolution rate. Saquinavir mesylate … In the present study, inclusion complex of saquinavir mesylate with hydroxypropyl-β-…
Number of citations: 8 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.